6-Bromo-2,3'-bipyridine
Overview
Description
6-Bromo-2,3’-bipyridine is a chemical compound with the CAS Number: 106047-28-3 . It has a molecular weight of 235.08 and its molecular formula is C10H7BrN2 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3’-bipyridine consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . The InChI code for this compound is 1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H .Physical And Chemical Properties Analysis
6-Bromo-2,3’-bipyridine is a solid at room temperature . The storage temperature for this compound is between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis of Valuable Substances
- Scientific Field : Organic Chemistry
- Summary of Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods of Application : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .
- Results or Outcomes : This application provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
Preparation of Nitrogen Containing Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : 6-Bromo-2-picoline, a halogenated pyridine derivative similar to 6-Bromo-2,3’-bipyridine, is used as a building block in the preparation of nitrogen containing heterocyclic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Ligands in Transition-Metal Catalysis
- Scientific Field : Inorganic Chemistry
- Summary of Application : Bipyridines and their derivatives are extensively used as fundamental components in various applications, including as ligands in transition-metal catalysis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Photosensitizers
- Scientific Field : Photochemistry
- Summary of Application : Bipyridines and their derivatives are used as photosensitizers .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Viologens
- Scientific Field : Organic Chemistry
- Summary of Application : Bipyridines and their derivatives are used in the synthesis of viologens .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Supramolecular Structures
- Scientific Field : Supramolecular Chemistry
- Summary of Application : Bipyridines and their derivatives are used in the formation of supramolecular structures .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-pyridin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCXTRCHSSUWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543424 | |
Record name | 6-Bromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3'-bipyridine | |
CAS RN |
106047-28-3 | |
Record name | 6-Bromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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